Paracetamol-d4

Description

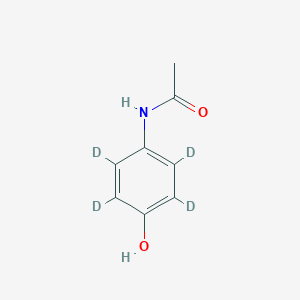

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480413 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64315-36-2 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64315-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Paracetamol-d4 and its primary use in research

An In-depth Whitepaper on the Core Principles and Applications of Deuterated Paracetamol in Scientific Research

Introduction

Paracetamol-d4, a deuterated analog of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), serves as a critical tool in modern analytical and research settings. Its unique isotopic composition makes it an invaluable internal standard for the precise quantification of paracetamol in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its fundamental properties, and its primary applications in research, with a focus on experimental protocols and the underlying biochemical pathways of its non-deuterated counterpart.

This compound is structurally identical to paracetamol, with the exception that four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically and physically very similar to paracetamol but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.[1]

Core Properties and Data

The essential physicochemical properties of this compound are summarized in the table below, providing a direct comparison with unmodified paracetamol. This data is crucial for method development and interpretation of analytical results.

| Property | Paracetamol | This compound |

| Synonyms | Acetaminophen, APAP | Acetaminophen-d4, APAP-d4, 4-Acetamidophenol-d4 |

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ |

| Molecular Weight | 151.16 g/mol | 155.19 g/mol [2][3][4] |

| CAS Number | 103-90-2 | 64315-36-2[2][3][5] |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 169 °C | 169-171 °C |

| Precursor Ion (m/z) [M+H]⁺ | 152.1 | 156.1[6][7] |

| Product Ion (m/z) for Quantitation | 110.1 | 114.1[6][7] |

| Typical Retention Time (C18 column) | ~2.25 min | Slightly earlier than paracetamol (~2.20 min)[8][9] |

Primary Use in Research: Internal Standard in Quantitative Analysis

The predominant application of this compound in research is as an internal standard for the quantification of paracetamol in biological samples, such as plasma, serum, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10] An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis.

The ideal internal standard should behave chemically and physically as similarly as possible to the analyte of interest. This compound is an excellent internal standard for paracetamol because its deuteration does not significantly alter its chemical properties, such as its extraction efficiency and ionization response in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous paracetamol by the mass spectrometer.[10]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it can compensate for:

-

Variability in sample extraction: Losses of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by proportional losses of the internal standard.

-

Matrix effects: Components of the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the internal standard co-elutes with the analyte and has very similar ionization properties, it experiences the same matrix effects.

-

Instrumental variability: Fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in detector response, will affect both the analyte and the internal standard equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of paracetamol in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Paracetamol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of paracetamol in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Paracetamol Working Standards: Prepare a series of calibration standards by serially diluting the paracetamol stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

This compound Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working internal standard solution (10 µg/mL) to each tube (except for the blank sample, to which 20 µL of 50:50 methanol:water is added). Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.0 kV, a source temperature of 150 °C, and a desolvation temperature of 400 °C.

-

Data Analysis

-

Integrate the chromatographic peaks for the quantifier ions of both paracetamol and this compound.

-

Calculate the peak area ratio of paracetamol to this compound for each sample, standard, and quality control.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the paracetamol calibration standards.

-

Determine the concentration of paracetamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

Paracetamol Metabolic Pathway

While this compound's primary role is as an analytical standard, understanding the metabolism of paracetamol is crucial for interpreting pharmacokinetic studies. The following diagram outlines the major metabolic pathways of paracetamol in the liver.

Paracetamol Mechanism of Action: Signaling Pathways

The precise mechanism of action of paracetamol is still a subject of research, but it is known to involve several signaling pathways, primarily within the central nervous system. The diagram below illustrates some of the key proposed mechanisms.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of paracetamol. Its role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of the drug in biological systems, which is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. The detailed experimental protocols and an understanding of the metabolic and signaling pathways of paracetamol provided in this guide offer a solid foundation for the effective application of this compound in a research setting. The use of such robust analytical methodologies is essential for generating high-quality, reliable data in the field of pharmaceutical sciences.

References

- 1. File:Paracetamol metabolism.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. benchchem.com [benchchem.com]

- 8. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Paracetamol-d4: Chemical Structure, Isotopic Labeling, and Applications

This technical guide provides a comprehensive overview of Paracetamol-d4 (Acetaminophen-d4), a deuterated analog of the widely used analgesic and antipyretic drug, paracetamol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, isotopic labeling, and its critical role as an internal standard in quantitative analysis.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of paracetamol where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[1] This substitution provides a distinct mass difference, crucial for its use in mass spectrometry-based assays, without significantly altering its chemical behavior.[1]

The IUPAC name for this compound is N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide.[2][3] The deuterium labeling on the aromatic ring makes it an ideal internal standard for the quantification of paracetamol in various biological matrices.[1][4]

Chemical Structure:

Physicochemical and Spectrometric Data

The key physicochemical and mass spectrometric properties of this compound are summarized below. This data is essential for method development in chromatographic and mass spectrometric analyses.

| Property | Value | References |

| CAS Number | 64315-36-2 | [2][5][6] |

| Molecular Formula | C₈H₅D₄NO₂ | [][6][8] |

| Molecular Weight | 155.19 g/mol | [2][][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |

| Storage Temperature | -20°C | [] |

| Isotopic Purity | A representative lot showed 76% d4, 21% d3, and 2% d2 with no detectable d0, resulting in 93% overall isotopic purity. | [9][10] |

Mass Spectrometry Data (LC-MS/MS):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use | References |

| Paracetamol | 152.1 | 110.1 | Quantifier | [11][12][13] |

| Paracetamol | 152.0 | 92.9 / 65.0 | Qualifier | [13] |

| This compound | 156.1 | 114.1 | Quantifier | [11][12][13] |

| This compound | 156.0 | 97.0 | Qualifier | [13] |

Synthesis and Isotopic Labeling

A common laboratory-scale synthesis involves the reaction of 4-aminophenol with acetic anhydride.[15] The reaction mixture is typically heated, and upon cooling, the paracetamol product crystallizes and can be purified by recrystallization.[15]

For the synthesis of this compound, a deuterated starting material, such as 4-aminophenol-d4, would be required. The synthesis would then proceed via a similar acetylation reaction.

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of paracetamol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

Quantification of Paracetamol in Human Plasma

This protocol describes a common method for the analysis of paracetamol in plasma samples.[1][4][16]

4.1.1. Materials and Reagents

4.1.2. Sample Preparation

-

To 100 µL of human plasma, add 10 µL of a this compound internal standard working solution in methanol.[1]

-

Precipitate proteins by adding 300 µL of acetonitrile.[1]

-

Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

4.1.3. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition | References |

| LC System | HPLC or UHPLC system | [4] |

| Column | C18 column (e.g., Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm) | [11][12] |

| Mobile Phase A | 0.1% Formic Acid in Water | [13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [13] |

| Flow Rate | 0.3 - 0.7 mL/min | [11][12][13] |

| Injection Volume | 3 - 10 µL | [4][13] |

| Column Temperature | Ambient or 40°C | [13] |

| Ionization Mode | Positive Electrospray Ionization (ESI) | [13] |

| Ion Spray Voltage | 5000 - 5500 V | [13] |

| Temperature | 500 - 600 °C | [13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [13] |

Visualizations

Experimental Workflow for Paracetamol Quantification

The following diagram illustrates the general workflow for the quantification of paracetamol in a biological sample using this compound as an internal standard.

Principle of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for variations during sample processing and analysis, ensuring accurate quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9NO2 | CID 12205925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. portal.yandex.com.tr [portal.yandex.com.tr]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS No- 64315-36-2 | Simson Pharma Limited [simsonpharma.com]

- 8. caymanchem.com [caymanchem.com]

- 9. clearsynth.com [clearsynth.com]

- 10. stable-isotopes.com [stable-isotopes.com]

- 11. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Deuterated Paracetamol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated paracetamol, a critical tool in pharmaceutical research and development. This document details the synthetic methodologies for preparing specifically labeled isotopic analogues of paracetamol, outlines their primary research applications, and provides exemplary experimental protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction: The Significance of Deuterated Paracetamol

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug.[1] Its deuterated analogues, primarily paracetamol-d4 and paracetamol-d3, are indispensable in modern drug metabolism and pharmacokinetic (DMPK) studies, as well as in clinical and forensic toxicology. The substitution of hydrogen with its stable isotope, deuterium, provides a molecule with a slightly higher mass but nearly identical chemical properties. This mass difference is readily detectable by mass spectrometry (MS), making deuterated paracetamol an excellent internal standard for the accurate quantification of the parent drug in biological matrices.[2][3] Furthermore, deuterated compounds can be used as tracers to elucidate metabolic pathways and investigate potential drug-drug interactions.[2][4]

Synthesis of Deuterated Paracetamol: Methodologies and Protocols

The synthesis of deuterated paracetamol typically involves the acetylation of a corresponding deuterated precursor. The specific isotopic labeling of the final product is determined by the choice of deuterated starting materials.

Synthesis of this compound

This compound, where the four hydrogen atoms on the phenyl ring are replaced by deuterium, is synthesized by the acetylation of 4-aminophenol-2,3,5,6-d4.

Step 1: Deuteration of 4-Aminophenol

A common method for the deuteration of the aromatic ring of 4-aminophenol involves H-D exchange in heavy water (D₂O) under acidic conditions and elevated temperatures, often facilitated by microwave irradiation.

Step 2: Acetylation of 4-Aminophenol-d4

The deuterated 4-aminophenol is then acetylated using acetic anhydride. This reaction is analogous to the industrial synthesis of non-deuterated paracetamol.

Illustrative Experimental Protocol: Acetylation of 4-Aminophenol-d4

This protocol is adapted from standard acetylation procedures for the synthesis of paracetamol.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminophenol-2,3,5,6-d4 in water.

-

Addition of Acetic Anhydride: While stirring, add a slight molar excess of acetic anhydride to the suspension.

-

Heating: Heat the reaction mixture in a water bath at approximately 60-85°C until the solid completely dissolves. Continue heating and stirring for an additional 10-15 minutes to ensure the reaction goes to completion.[5][7]

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the this compound product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a crystalline product.[7][8]

Synthesis of Paracetamol-d3

Paracetamol-d3, with deuterium atoms on the acetyl methyl group, is synthesized by the acetylation of 4-aminophenol with deuterated acetic anhydride (acetic anhydride-d6).

Illustrative Experimental Protocol: Synthesis of Paracetamol-d3

This protocol is based on the standard synthesis of paracetamol, substituting the non-deuterated acetylating agent with its deuterated counterpart.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-aminophenol in a minimal amount of a suitable solvent, such as water or a mixture of water and a co-solvent.

-

Acetylation: Add a stoichiometric amount or a slight excess of acetic anhydride-d6 to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Isolation: After the reaction is complete, the paracetamol-d3 product can be isolated by precipitation upon cooling or by the addition of water. The solid product is then collected by filtration.

-

Purification: The crude paracetamol-d3 is purified by recrystallization to remove any unreacted starting materials and by-products.

Quantitative Data and Characterization

The successful synthesis of deuterated paracetamol requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

| Property | Paracetamol | This compound | Paracetamol-d3 |

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ | C₈H₆D₃NO₂ |

| Molecular Weight | 151.16 g/mol | 155.19 g/mol | 154.18 g/mol |

| Melting Point | ~169 °C | ~169 °C | Not specified |

Isotopic Purity and Yield

The isotopic purity of deuterated paracetamol is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] Commercial suppliers often provide data on the isotopic distribution.

| Deuterated Compound | Isotopic Purity (Typical Commercial) | Reported Yield (Non-deuterated synthesis) |

| This compound | ≥99% deuterated forms (d₁-d₄). A representative lot was 76% d4, 21% d3, and 2% d2 with no detectable d0.[10] | 59.5% - 91%[11][12] |

| Paracetamol-d3 | Data not readily available in cited literature. | 59.5% - 91%[11][12] |

Note: The yields reported are for the synthesis of non-deuterated paracetamol and may vary for the deuterated analogues depending on the specific reaction conditions and scale.

Experimental Workflows and Signaling Pathways

General Synthesis Workflow

The synthesis of deuterated paracetamol follows a logical workflow from starting materials to the purified and characterized final product.

Caption: General workflow for the synthesis of deuterated paracetamol.

Paracetamol Metabolism

Deuterated paracetamol is instrumental in studying the metabolic fate of the drug. The major metabolic pathways occur in the liver.[2]

Caption: Major metabolic pathways of paracetamol in the liver.

Research Applications

The primary application of deuterated paracetamol is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of paracetamol in biological samples like plasma and urine.[2][13][14] This is crucial for:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of paracetamol.[12]

-

Toxicology Studies: To investigate cases of paracetamol overdose and monitor its toxic metabolites.

-

Metabolic Profiling: To trace the metabolic pathways of paracetamol and identify its various metabolites.[4]

Conclusion

The synthesis of deuterated paracetamol, particularly this compound and paracetamol-d3, is a well-established process that is fundamental to advancing our understanding of this common analgesic. While the core chemistry of acetylation is straightforward, the preparation of the deuterated precursors and the rigorous analysis of the final product's isotopic purity are critical steps that require careful execution. The availability of these stable isotope-labeled standards will continue to be essential for researchers in the fields of drug development, clinical pharmacology, and toxicology.

References

- 1. scribd.com [scribd.com]

- 2. n-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 | Benchchem [benchchem.com]

- 3. Open Science - Synthesis of Acetaminophen [open.science.uwaterloo.ca]

- 4. researchgate.net [researchgate.net]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Synthesis of Paracetamol via Site-Selective Electrochemical Ritter-type C-H Amination of Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phlox.or.id [phlox.or.id]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. iosrjournals.org [iosrjournals.org]

A Comparative Analysis of the Physicochemical Properties of Paracetamol-d4 and Paracetamol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physicochemical properties of Paracetamol-d4 and its non-deuterated counterpart, paracetamol. Understanding the subtle yet significant differences imparted by isotopic substitution is crucial for drug development, enabling researchers to anticipate changes in formulation, bioavailability, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental molecular and procedural concepts.

Introduction to Isotopic Effects

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). The substitution of hydrogen with deuterium in a drug molecule, such as paracetamol, can lead to kinetic and thermodynamic isotope effects. These effects arise from the difference in mass, which influences vibrational frequencies of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy and vibrates more slowly than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This increased bond strength can alter a molecule's metabolic profile and, to a lesser extent, its physicochemical properties.

Comparative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and paracetamol, providing a clear side-by-side comparison of their quantitative data.

Table 1: General and Physical Properties

| Property | Paracetamol | This compound |

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ |

| Molecular Weight | 151.16 g/mol | 155.19 g/mol [1][2] |

| Appearance | White crystalline powder[3] | Crystalline solid[4] |

| Melting Point | 169 - 170.5 °C[3] | 167 - 170 °C (decomposes)[2] |

Table 2: Solubility

| Solvent | Paracetamol Solubility | This compound Solubility |

| Water | 14 mg/mL (at 20 °C)[5] | - |

| Ethanol | ~140 mg/mL (1:7)[3] | 25 mg/mL[4] |

| Dimethylformamide (DMF) | - | 25 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | - | 20 mg/mL[4] |

| Phosphate Buffered Saline (PBS, pH 7.2) | - | 2 mg/mL[4] |

Table 3: Acidity

| Property | Paracetamol | This compound (Estimated) |

| pKa | 9.0 - 9.5[3] | ~9.0 - 9.6 |

Experimental Protocols

The determination of the physicochemical properties outlined above requires standardized and reproducible experimental methodologies. Below are detailed protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample (paracetamol or this compound) is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. d. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. e. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Data Analysis: The melting point is reported as a range from the onset to the completion of melting. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

-

Preparation: An excess amount of the solid compound (paracetamol or this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

-

Sample Preparation: A precisely weighed amount of the compound (paracetamol or this compound) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

-

Apparatus: A calibrated pH meter with a combination electrode and an automated or manual burette are used.

-

Procedure: a. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). b. The pH of the solution is measured and recorded after each incremental addition of the titrant. c. The titration is continued past the equivalence point.

-

Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point is determined from the inflection point of the curve (the point of the steepest slope). c. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and procedural aspects of this comparative analysis.

References

An In-depth Technical Guide to the Mass Spectrum of Paracetamol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Paracetamol-d4 (Acetaminophen-d4), a deuterated analog of Paracetamol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of Paracetamol in various matrices. This compound is a critical internal standard in bioanalytical and pharmacokinetic studies due to its chemical similarity to the parent drug and its distinct mass difference.

Core Data Presentation

The mass spectrometric analysis of this compound typically involves electrospray ionization (ESI) in the positive ion mode, leading to the formation of a protonated molecule, [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) produces a characteristic product ion spectrum. The key quantitative data is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅D₄NO₂ | [1][2][3] |

| Molecular Weight | 155.19 g/mol | [1][2][4][3] |

| CAS Number | 64315-36-2 | [1][2][4] |

| Precursor Ion ([M+H]⁺) | m/z 156.1 | [5][6][7][8] |

| Primary Product Ion (Quantifier) | m/z 114.1 | [5][6][7][8][9] |

| Secondary Product Ion (Qualifier) | m/z 97.0 | [7] |

| Proposed Fragmentation | Loss of ketene (CH₂=C=O) from the precursor ion | [9] |

Fragmentation Pathway and Visualization

The primary fragmentation pathway of protonated this compound involves the neutral loss of a ketene molecule from the N-acetyl group. This fragmentation is highly specific and results in the stable product ion observed at m/z 114.1.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Paracetamol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Paracetamol-d4, a deuterated analog of Paracetamol. This document outlines its fundamental properties, analytical applications, and the biochemical pathways associated with its parent compound, Paracetamol.

Core Data Summary

The key quantitative data for this compound are summarized below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 64315-36-2[1] |

| Molecular Formula | C₈H₅D₄NO₂[2][3][4] |

| Molecular Weight | 155.19 g/mol [2][3][5][6] |

Synthesis Overview

The synthesis of this compound is analogous to that of unlabeled Paracetamol, typically involving the acetylation of a deuterated precursor. The common method for synthesizing Paracetamol is the acetylation of p-aminophenol with acetic anhydride.[7][8][9] To synthesize this compound, the corresponding deuterated p-aminophenol would be used as the starting material.

Analytical Methodologies: Experimental Protocol for Quantification using LC-MS/MS

This compound is widely utilized as an internal standard for the quantification of Paracetamol in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).[10][11][12][13] This is due to its similar chemical and physical properties to Paracetamol, while its increased mass allows for distinct detection.

A typical experimental protocol for the analysis of Paracetamol with this compound as an internal standard is as follows:

1. Sample Preparation:

-

Protein precipitation of the plasma or whole blood sample is performed using an organic solvent (e.g., methanol) that contains a known concentration of this compound.[11][12]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant is isolated and may be further diluted with water before injection into the LC-MS/MS system.[11][12]

2. Liquid Chromatography (LC):

-

An appropriate C18 analytical column is used for chromatographic separation.

-

A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small percentage of formic acid to improve ionization, is employed.[10]

3. Mass Spectrometry (MS):

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[10][11][12]

-

Quantification is performed using Multiple Reaction Monitoring (MRM).

-

The MRM transitions monitored are:

Biochemical Pathways

The mechanism of action of Paracetamol is complex and not fully elucidated, but it is known to involve several key pathways.

Paracetamol Metabolism

Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[5][14] A minor fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5][14][15] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione.[14][15]

Caption: Metabolic pathways of Paracetamol.

Mechanism of Action: Signaling Pathways

The analgesic and antipyretic effects of Paracetamol are thought to be mediated through central nervous system mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, potentiation of the descending serotonergic inhibitory pathway, and interaction with the endocannabinoid system via its metabolite, AM404.[2][3][4][6]

Caption: Proposed mechanisms of action for Paracetamol.

References

- 1. dovepress.com [dovepress.com]

- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 9. phlox.or.id [phlox.or.id]

- 10. longdom.org [longdom.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Paracetamol - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Paracetamol-d4 for Researchers and Drug Development Professionals

An in-depth overview of commercial suppliers, quality specifications, and analytical methodologies for deuterated paracetamol, a critical internal standard in pharmaceutical research.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and analytical characterization of high-purity Paracetamol-d4 (Acetaminophen-d4). Utilized as an internal standard in bioanalytical and pharmacokinetic studies, the quality and purity of this deuterated analog are paramount for accurate and reproducible results. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for quality assessment.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers provide high-purity this compound for research and development purposes. The quality of the product can vary between suppliers, making it crucial to evaluate key parameters such as chemical purity and isotopic enrichment. The following tables summarize the quantitative data available from various commercial sources.

Table 1: General Product Specifications for this compound

| Property | Value |

| CAS Number | 64315-36-2[1][2][3][4] |

| Molecular Formula | C₈H₅D₄NO₂[2][3][4] |

| Molecular Weight | 155.19 g/mol [2][4] |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C[3][4][5] |

Table 2: Purity and Isotopic Enrichment Data from Commercial Suppliers

| Supplier | Product Name | Chemical Purity (by HPLC) | Isotopic Purity/Enrichment |

| LGC Standards | This compound (major) | >95%[5] | Not specified |

| Toronto Research Chemicals (TRC) | N-(4-Hydroxyphenyl)acetamide-d4 | 99.79% (245 nm)[6] | 99.5% (d4: 97.87%, d3: 2.10%, d2: 0.03%, d0: 0.01%)[6] |

| MedchemExpress | Acetaminophen-d4 (this compound) | 99.60%[7] | Not specified |

| Cayman Chemical | Acetaminophen-d4 | ≥98%[3] | Not specified |

| Simson Pharma | This compound | Accompanied by Certificate of Analysis[1] | Not specified |

| Clearsynth | Acetaminophen D4 | Accompanied by Certificate of Analysis[8] | Not specified |

| Cerilliant | Acetaminophen-D4 | Certified Reference Material[2] | Not specified |

Experimental Protocols for Quality Assessment

The accurate characterization of this compound is essential for its use as an internal standard. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of a this compound sample.

Methodology:

A common method for the analysis of paracetamol is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)[9][10][11][12][13].

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used[9].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., orthophosphoric acid buffer with a pH of 3.5) and an organic solvent like acetonitrile or methanol[9][10]. A common mobile phase composition is a 25:75 (v/v) mixture of acetonitrile and water[9].

-

Flow Rate: A flow rate of 1 mL/min is often employed[9].

-

Detection: UV detection at a wavelength of 207 nm or 245 nm[9][10].

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the standard solution into the HPLC system to determine the retention time.

-

Prepare a solution of the this compound sample to be tested in the mobile phase.

-

Inject the sample solution into the HPLC system.

-

The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Objective: To determine the isotopic purity of a this compound sample and quantify the relative abundance of different deuterated species.

Methodology:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose[14][15][16][17].

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer).

-

Ionization Mode: Positive electrospray ionization (ESI) is commonly used[16].

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to monitor the protonated molecules of Paracetamol ([M+H]⁺) and its deuterated isotopologues. For this compound, the [M+H]⁺ ion would be at m/z 156.1[14][15].

-

Procedure:

-

Infuse a solution of the this compound sample directly into the mass spectrometer or inject it through an LC system.

-

Acquire a full scan mass spectrum to identify the molecular ions corresponding to the different deuterated species (d0, d1, d2, d3, d4).

-

The relative abundance of each species is determined by the intensity of their respective molecular ion peaks.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d4) relative to all other species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the position of deuterium labeling in a this compound sample.

Methodology:

¹H (Proton) and ²H (Deuterium) NMR spectroscopy are invaluable for structural elucidation[18][19][20].

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

-

¹H NMR:

-

The ¹H NMR spectrum of a high-purity this compound sample should show a significant reduction or absence of signals corresponding to the protons on the phenyl ring.

-

The remaining signals (e.g., for the acetyl methyl protons and the hydroxyl and amide protons) should be consistent with the structure of paracetamol.

-

-

²H NMR:

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

-

Procedure:

-

Dissolve a small amount of the this compound sample in the appropriate deuterated solvent.

-

Acquire ¹H and ²H NMR spectra.

-

Analyze the chemical shifts, signal integrations, and coupling patterns to confirm the structure and the location of the deuterium labels.

-

Mechanism of Action of Paracetamol: Key Signaling Pathways

The analgesic and antipyretic effects of paracetamol are not fully understood, but several key signaling pathways are believed to be involved.

Inhibition of Cyclooxygenase (COX) Enzymes

Paracetamol is thought to selectively inhibit COX-2, an enzyme involved in the synthesis of prostaglandins which mediate pain and fever[21][22][23][24][25][26]. This inhibition is more pronounced in the central nervous system where the peroxide tone is low.

Modulation of the Endocannabinoid System via AM404

In the brain, paracetamol is metabolized to AM404[21][23][27][28][29][30][31][32][33]. AM404 can activate cannabinoid CB1 receptors and inhibit the reuptake of the endogenous cannabinoid anandamide, leading to analgesic effects.

Activation of TRPA1 Channels

The reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI), has been shown to activate Transient Receptor Potential Ankyrin 1 (TRPA1) channels in the spinal cord[33][34][35][36][37]. This activation contributes to the analgesic effect of paracetamol.

Conclusion

High-purity this compound is an indispensable tool in modern pharmaceutical research. A thorough understanding of its commercial sources, quality specifications, and the analytical methods for its characterization is essential for any laboratory conducting quantitative bioanalysis. This guide provides a foundational resource to aid researchers in sourcing and utilizing this critical reagent effectively. It is always recommended to obtain a certificate of analysis from the supplier to confirm the purity and isotopic enrichment of a specific lot.

References

- 1. This compound | CAS No- 64315-36-2 | Simson Pharma Limited [simsonpharma.com]

- 2. Acetaminophen-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]

- 5. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]

- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. clearsynth.com [clearsynth.com]

- 9. ejmanager.com [ejmanager.com]

- 10. rjptonline.org [rjptonline.org]

- 11. [PDF] HPLC Method for Determination of Paracetamol in Pharmaceutical Formulations and Environmental Water Samples | Semantic Scholar [semanticscholar.org]

- 12. journal-jps.com [journal-jps.com]

- 13. HPLC Analysis of Paracetamol | SIELC Technologies [sielc.com]

- 14. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 182.160.97.198:8080 [182.160.97.198:8080]

- 20. m.youtube.com [m.youtube.com]

- 21. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Paracetamol - Wikipedia [en.wikipedia.org]

- 24. Paracetamol-inhibitable COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. pharmacally.com [pharmacally.com]

- 30. tandfonline.com [tandfonline.com]

- 31. taylorandfrancis.com [taylorandfrancis.com]

- 32. iasp-pain.org [iasp-pain.org]

- 33. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 | PLOS One [journals.plos.org]

- 34. Acetaminophen, via its reactive metabolite N-acetyl-p-benzo-quinoneimine and transient receptor potential ankyrin-1 stimulation, causes neurogenic inflammation in the airways and other tissues in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 36. TRPA1 mediates spinal antinociception induced by acetaminophen and the cannabinoid Δ(9)-tetrahydrocannabiorcol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. TRPA1 mediates the hypothermic action of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Paracetamol-d4: A Technical Guide for Use as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantitative analysis in mass spectrometry, particularly within the realms of pharmaceutical research, clinical toxicology, and drug development. Paracetamol-d4, the deuterated analog of paracetamol (acetaminophen), serves as an ideal internal standard for the quantification of its parent drug in various biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, allowing for correction of variability during sample preparation and analysis. However, the utility of this compound is fundamentally dependent on its isotopic purity. This technical guide provides an in-depth overview of the isotopic purity requirements for this compound, methods for its determination, and the regulatory context governing its use.

Core Concepts in Isotopic Purity

The isotopic purity of this compound refers to the percentage of the material that is fully deuterated at the intended positions (in this case, the four positions on the phenyl ring), as well as the distribution of other isotopic species. These species include the unlabeled (d0) paracetamol and partially deuterated variants (d1, d2, d3). An ideal this compound internal standard should have a high percentage of the d4 species and minimal presence of the d0 species to prevent interference with the quantification of the native analyte.

The presence of significant amounts of undeuterated paracetamol (d0) in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the importance of using well-characterized internal standards to ensure the accuracy and reliability of bioanalytical data.[1][2]

Quantitative Isotopic Purity Specifications

The isotopic purity of commercially available this compound internal standards is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). These specifications can vary between suppliers and even between different batches from the same supplier. Below is a summary of representative quantitative data for the isotopic distribution of this compound from various sources.

| Supplier/Source | Isotopic Purity (d4 %) | d0 % | d1 % | d2 % | d3 % | Other Specifications |

| Example CoA 1 | 97.87% | 0.01% | 0.00% | 0.03% | 2.10% | Purity by HPLC: 99.79% |

| Example Product 1 | >95% | - | - | - | - | - |

| Example Product 2 | ≥99% deuterated forms (d1-d4) | - | - | - | - | - |

| Example Representative Lot | 76% | Not Detectable | - | 2% | 21% | Overall isotopic purity: 93% |

Note: The data presented are examples and may not reflect the exact specifications of all available products. Researchers should always refer to the CoA for the specific batch of this compound being used.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the distribution of deuterated species in a this compound standard is crucial for its validation as an internal standard. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H-NMR) is a powerful technique for directly observing the deuterium nuclei and can be used to confirm the positions of deuteration and assess the isotopic enrichment. Proton NMR (¹H-NMR) can also be used to determine the degree of deuteration by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium.

Methodology for ¹H-NMR Analysis:

-

Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4) that does not have signals overlapping with the analyte's signals.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the aromatic protons of any residual undeuterated or partially deuterated paracetamol.

-

Compare these integrals to the integral of a non-deuterated, stable proton signal within the molecule (e.g., the methyl protons of the acetyl group) or to an internal standard with a known concentration.

-

Calculate the percentage of deuteration based on the relative signal integrals.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass distribution of the different isotopic species present in the this compound standard. This allows for the quantification of d0, d1, d2, d3, and d4 species.

Methodology for LC-MS/MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation:

-

Liquid Chromatograph (LC): An HPLC or UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid).[3][4]

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Mode: Full scan mode to observe the mass-to-charge (m/z) ratios of all isotopic species.

-

Collision Energy: Low collision energy to minimize fragmentation and observe the parent ions.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound standard.

-

Identify and integrate the peak areas for the ions corresponding to the different isotopic species (d0: m/z 152.07; d1: m/z 153.07; d2: m/z 154.08; d3: m/z 155.08; d4: m/z 156.09 in positive ion mode).

-

Calculate the relative abundance of each species to determine the isotopic distribution.

-

Regulatory Context and Acceptance Criteria

Regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH) provide a framework for the validation of bioanalytical methods, which includes the characterization of internal standards.[1][5][6] While these guidelines do not set specific numerical limits for isotopic purity, they emphasize the following principles:

-

Purity Characterization: The purity of the internal standard, including its isotopic purity, must be known and documented.[1]

-

No Interference: The internal standard should not interfere with the determination of the analyte. This means that the contribution of the d0 species from the internal standard to the analyte signal should be negligible, typically less than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response in the LLOQ sample.[1]

-

Consistency: The isotopic distribution should be consistent from batch to batch to ensure the reproducibility of the analytical method.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate key workflows and logical relationships.

Conclusion

The isotopic purity of the this compound internal standard is a critical parameter that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. Researchers and drug development professionals must ensure that the internal standards they use are well-characterized and meet the necessary purity requirements to generate high-quality data that can withstand regulatory scrutiny. By understanding the principles of isotopic purity, employing robust analytical methods for its determination, and adhering to regulatory guidelines, the scientific community can ensure the integrity of their analytical results.

References

- 1. fda.gov [fda.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Metabolism of Paracetamol-d4 and the Potential for Kinetic Isotope Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic agent with a well-characterized metabolic profile. Its metabolism is a critical determinant of both its therapeutic efficacy and its potential for hepatotoxicity, which is mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). The deuterated analog, paracetamol-d4, in which the four hydrogen atoms on the phenyl ring are replaced with deuterium, is commonly used as an internal standard in analytical chemistry. However, the impact of this isotopic substitution on its metabolic fate and the potential for a kinetic isotope effect (KIE) are not extensively documented. This technical guide provides a comprehensive overview of the established metabolic pathways of paracetamol, explores the theoretical basis for a kinetic isotope effect on this compound metabolism, and presents detailed experimental protocols for the investigation of these phenomena.

Introduction to Paracetamol Metabolism

Paracetamol undergoes extensive metabolism in the liver through three primary pathways:

-

Glucuronidation: This is the main metabolic route at therapeutic doses, accounting for approximately 45-55% of paracetamol metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form paracetamol-glucuronide.

-

Sulfation: Conjugation with sulfate, mediated by sulfotransferases (SULTs) such as SULT1A1 and SULT1A3/4, accounts for about 30-35% of paracetamol metabolism at therapeutic doses. This pathway can become saturated at higher concentrations of paracetamol.

-

Oxidation: A minor fraction (5-10%) of paracetamol is oxidized by the cytochrome P450 (CYP) enzyme system, predominantly by CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. This pathway leads to the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased shunting of paracetamol down the oxidative pathway. The excessive production of NAPQI depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

The Kinetic Isotope Effect and its Potential Impact on this compound Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage, as the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond.[2][3] This can have significant implications for a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced clearance, and a decrease in the formation of certain metabolites.[4][5]

For this compound, the key question is whether the deuteration of the aromatic ring affects the rate of its metabolism, particularly the formation of NAPQI. The generation of NAPQI is initiated by the hydroxylation of the aromatic ring, a reaction catalyzed by CYP450 enzymes. The prevailing mechanism for CYP450-mediated aromatic hydroxylation involves the formation of an arene oxide intermediate.[6] In this mechanism, the initial attack by the activated oxygen species from the CYP450 enzyme does not involve the direct cleavage of a C-H (or C-D) bond in the rate-determining step.[6] Consequently, the KIE for arene oxide formation from deuterated aromatic substrates is generally expected to be small or negligible.[6]

However, some studies on the metabolism of other deuterated aromatic compounds have observed significant isotope effects (kH/kD = 1.3-1.75) for in vivo meta-hydroxylation, suggesting that alternative pathways that do involve C-H bond cleavage as a rate-limiting step may exist.[7] Therefore, while a large KIE for this compound oxidation is not anticipated based on the arene oxide mechanism, the possibility of a modest effect cannot be entirely ruled out. A reduction in the rate of NAPQI formation, even a small one, could theoretically lead to reduced hepatotoxicity at high doses of this compound compared to its non-deuterated counterpart.

The major metabolic pathways of glucuronidation and sulfation occur at the hydroxyl group and are not expected to be directly affected by the deuteration of the aromatic ring. Therefore, no significant KIE is predicted for these conjugation reactions.

Quantitative Data on Paracetamol Pharmacokinetics

The following table summarizes typical pharmacokinetic parameters for non-deuterated paracetamol in healthy adults. This data serves as a baseline for comparative studies with this compound.

| Parameter | Value | Reference(s) |

| Bioavailability (oral) | 70-90% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 10-60 minutes | |

| Volume of Distribution (Vd) | ~0.9 L/kg | |

| Plasma Protein Binding | <20% at therapeutic doses | |

| Elimination Half-life (t1/2) | 1-3 hours | |

| Metabolite Excretion (Urine, 24h) | ||

| Paracetamol-glucuronide | ~55% | |

| Paracetamol-sulfate | ~35% | |

| Unchanged Paracetamol | 2-5% | |

| GSH-derived conjugates (cysteine and mercapturic acid) | ~5% |

Experimental Protocols

To empirically determine the metabolic profile of this compound and quantify any kinetic isotope effect, a combination of in vitro and in vivo studies is necessary.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the rate of metabolism and metabolite formation of paracetamol and this compound in a controlled environment.

Objective: To determine the kinetic parameters (Km and Vmax) of paracetamol and this compound metabolism by CYP450 enzymes in human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Paracetamol and this compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis (e.g., a structurally related compound not found in the matrix)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), phosphate buffer, and varying concentrations of either paracetamol or this compound (e.g., from 1 µM to 5 mM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis of the parent compound depletion and metabolite formation by a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolism at each substrate concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by non-linear regression analysis. The kinetic isotope effect can be calculated as the ratio of Vmax/Km for paracetamol to that of this compound.

In Vivo Pharmacokinetic and Metabolism Study in a Mouse Model

This protocol outlines an in vivo study to compare the pharmacokinetics and metabolite profiles of paracetamol and this compound.

Objective: To compare the plasma concentration-time profiles and urinary metabolite excretion of paracetamol and this compound in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Paracetamol and this compound solutions for oral or intraperitoneal administration

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system for analysis of plasma and urine samples

Procedure:

-

Animal Dosing: Administer a single dose of either paracetamol or this compound (e.g., 150 mg/kg) to separate groups of mice via oral gavage or intraperitoneal injection.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via retro-orbital or tail-vein sampling. Process the blood to obtain plasma.

-

Urine Collection: House the mice in metabolic cages and collect urine over a 24-hour period.

-

Sample Storage: Store all plasma and urine samples at -80°C until analysis.

-

Sample Preparation:

-

Plasma: Precipitate proteins using acetonitrile containing an internal standard.

-

Urine: Dilute the urine samples with water and add an internal standard. For the analysis of conjugated metabolites, enzymatic hydrolysis (using β-glucuronidase and arylsulfatase) may be required.

-

-

LC-MS/MS Analysis: Quantify the concentrations of the parent drug and its major metabolites (glucuronide, sulfate, and mercapturate conjugates) in plasma and urine using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and clearance) from the plasma concentration-time data for both paracetamol and this compound using non-compartmental analysis.

-

Metabolite Profiling: Determine the relative proportions of the different metabolites excreted in the urine for both compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways of paracetamol.

Caption: Hypothesized kinetic isotope effect on NAPQI formation.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Paracetamol using Paracetamol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of paracetamol (acetaminophen) in biological matrices, such as human plasma and whole blood, using paracetamol-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a well-established technique to enhance the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1]

Overview and Principle

This method utilizes reversed-phase liquid chromatography for the separation of paracetamol and its deuterated analog, this compound.[1] Detection is subsequently performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] The stable isotope-labeled internal standard co-elutes with the analyte and is differentiated by its mass-to-charge ratio (m/z), ensuring reliable quantification.[1] The primary metabolic pathways of paracetamol in the liver involve glucuronidation, sulfation, and oxidation.[2]

Paracetamol Metabolism Pathway

References

Application Notes and Protocols for the Quantitative Analysis of Paracetamol in Human Plasma Using Paracetamol-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of paracetamol (acetaminophen) in human plasma using a stable isotope-labeled internal standard, Paracetamol-d4. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique suitable for pharmacokinetic studies, clinical monitoring, and bioequivalence trials.[1][2][3][4]

Introduction

Paracetamol is a widely used over-the-counter analgesic and antipyretic drug.[2] Accurate and precise quantification of its concentration in human plasma is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.[4] The use of a deuterated internal standard, this compound, is critical as it mimics the analyte's behavior during sample preparation and analysis, correcting for potential variations and ensuring the reliability of the results.[4] This document outlines a validated LC-MS/MS method that is rapid, robust, and requires a small plasma volume.[1][2]

Experimental Protocols

A detailed methodology for the analysis of paracetamol in human plasma is provided below. This protocol is based on established and validated methods employing protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.[1][2]

Materials and Reagents

-

Paracetamol (analytical standard)

-

This compound (internal standard)[4]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid

-

Milli-Q or HPLC-grade water

-

Drug-free human plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Paracetamol Stock Solution (200 mg/L): Accurately weigh and dissolve an appropriate amount of paracetamol in HPLC-grade methanol.[1][2]

-

This compound Stock Solution (200 mg/L): Accurately weigh and dissolve an appropriate amount of this compound in HPLC-grade methanol.[1][2]

-

Paracetamol Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the paracetamol stock solution with a 50:50 mixture of methanol and water.[5]

-

This compound Working Internal Standard (IS) Solution (200 µg/L): Dilute the this compound stock solution with HPLC-grade methanol.[1][2] Store all stock and working solutions at -80°C and 4°C, respectively.[1][2]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike drug-free human plasma with the paracetamol working solutions to achieve final concentrations ranging from 0.125 to 50 mg/L.[1][2]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.25, 5, and 30 mg/L).[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.[1][6]

-

Aliquot 20 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 320 µL of the working internal standard solution (this compound in methanol) to each tube.[1]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

-

Centrifuge at 17,000 x g for 5 minutes to pellet the precipitated proteins.[1]

-

Transfer 20 µL of the clear supernatant to a new tube.[1]

-

Dilute the supernatant 50-fold with Milli-Q water.[1]

-

Inject 10 µL of the final diluted sample into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method and can be adapted for similar LC-MS/MS systems.[1][2]

Liquid Chromatography (LC) System:

| Parameter | Value |

| LC System | Waters I-Class UPLC system or equivalent[1][2] |

| Column | Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm[1][2] |

| Mobile Phase A | 0.1% Formic acid in Milli-Q water[1][2] |

| Mobile Phase B | 100% HPLC grade methanol[1][2] |